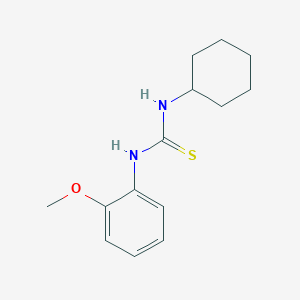![molecular formula C15H21N3O2S B5784761 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide, also known as AG1478, is a small molecule inhibitor that is commonly used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a transmembrane receptor that plays a critical role in cell growth, differentiation, and survival.
Mechanism of Action
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide acts as a competitive inhibitor of the ATP-binding site on the EGFR tyrosine kinase domain. By binding to this site, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide prevents the activation of downstream signaling pathways that are involved in cell growth and survival. This leads to the inhibition of cell proliferation and induction of cell death in cancer cells.
Biochemical and Physiological Effects
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide has been shown to have several biochemical and physiological effects on cells. In cancer cells, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide inhibits the growth and survival of cells by inducing cell cycle arrest and apoptosis. In addition, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In neuronal cells, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide has been shown to protect against oxidative stress and inflammation, which are key factors in the development and progression of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide in lab experiments is its high selectivity and potency as an EGFR inhibitor. This allows researchers to specifically target the EGFR signaling pathway without affecting other cellular processes. Additionally, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide is a small molecule inhibitor, which makes it easier to use in cell-based assays and animal models.
One limitation of using 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide is that it may not be effective in all types of cancer cells or neurological disorders. Additionally, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide may have off-target effects on other proteins or pathways, which could lead to unintended consequences.
Future Directions
There are several future directions for the use of 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide in scientific research. One direction is to study the role of EGFR in the development and progression of other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to develop more potent and selective EGFR inhibitors that can be used in clinical settings for the treatment of cancer and neurological disorders.
In conclusion, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide is a potent and selective inhibitor of the EGFR tyrosine kinase that is widely used in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Additionally, several future directions for the use of 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide in scientific research have been identified.
Synthesis Methods
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with thiosemicarbazide to form 4-methyl-N-(thiosemicarbazide)benzamide. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine to form the final product, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide.
Scientific Research Applications
4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide is widely used in scientific research to study the role of EGFR in various cellular processes and diseases. It has been shown to inhibit the growth and survival of cancer cells by blocking the activation of EGFR signaling pathways. Additionally, 4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide has been used to study the role of EGFR in the development and progression of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-12-2-4-13(5-3-12)14(19)17-15(21)16-6-7-18-8-10-20-11-9-18/h2-5H,6-11H2,1H3,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZRBVVWHVXESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{[2-(morpholin-4-yl)ethyl]carbamothioyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)

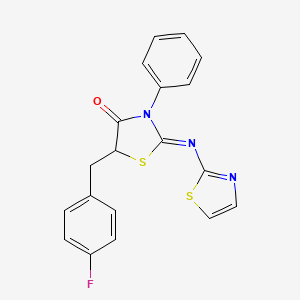

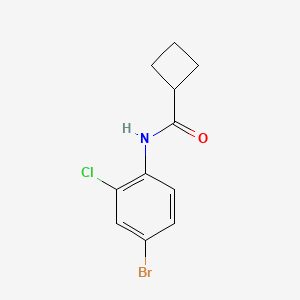
![ethyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5784722.png)
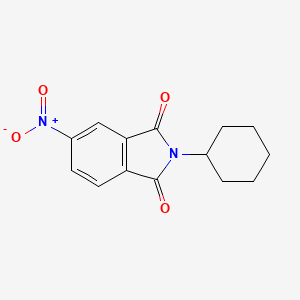
![5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5784740.png)
![N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5784745.png)
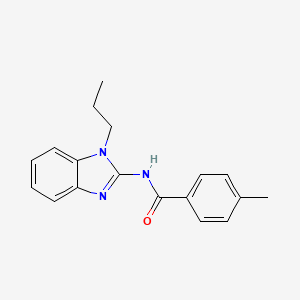
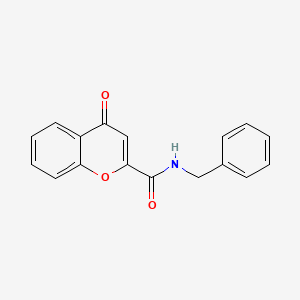
![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)
![2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol](/img/structure/B5784764.png)
